REACTION_CXSMILES
|
C[O-].[Na+].F[C:5]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:6]=1[CH:7]=[O:8].[C:17](O)(=[O:19])C>>[CH3:17][O:19][C:5]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:6]=1[CH:7]=[O:8] |f:0.1|
|
Name
|
NaOMe
|
Quantity
|
904 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
To a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The dropping funnel employed was washed with THF
|
Type
|
STIRRING
|
Details
|
The resultant suspension was stirred at room temperature for 5 hr
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
To the solid residue was added water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined CH2Cl2 extracts were washed with sat. NaHCO3 aq.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude Compound 4 as a white solid
|
Type
|
CUSTOM
|
Details
|
This was purified with preparative TLC
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=O)C=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |